![molecular formula C16H16N4O4S B2771613 1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione CAS No. 2034401-81-3](/img/structure/B2771613.png)
1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is a multifaceted compound with intriguing chemical properties. Its structure comprises a pyrrolidine-2,5-dione ring, a sulfonyl group, and a pyrazolo[1,5-a]pyrazine moiety. This unique arrangement of functional groups bestows upon the compound a broad spectrum of reactivity and application potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-((6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione can be synthesized through a series of organic reactions:
Formation of Pyrrolidine-2,5-dione: : This step typically involves the cyclization of an appropriate amide.
Sulfonylation: : An aryl sulfonyl chloride reacts with the pyrrolidine-2,5-dione under basic conditions to attach the sulfonyl group.
Construction of the Pyrazolo[1,5-a]pyrazine Ring: : This can be achieved via a cyclization reaction involving suitable diamine precursors.
Industrial Production Methods
For industrial-scale production, these reactions are optimized for efficiency and yield. Continuous flow reactors and automation in processes may be employed to scale up the synthesis while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-((6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione undergoes several types of reactions:
Oxidation: : Oxidizing agents such as potassium permanganate can convert it to its corresponding oxo derivatives.
Reduction: : Catalytic hydrogenation can reduce the pyrazine ring to dihydropyrazine.
Substitution: : The sulfonyl group allows for nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in basic medium.
Reduction: : Hydrogen gas in the presence of palladium on carbon (Pd/C).
Substitution: : Nucleophiles such as amines and alcohols, typically under mild heating conditions.
Major Products
Oxidation: : Oxo-derivatives of the compound.
Reduction: : Reduced pyrazine derivatives.
Substitution: : Substituted sulfonyl compounds.
Scientific Research Applications
1-(4-((6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is extensively studied for its applications in various fields:
Chemistry
Catalysis: : It serves as a ligand or catalyst in organic transformations.
Materials Science: : Its derivatives are used in the synthesis of novel polymers and materials.
Biology
Enzyme Inhibition: : This compound is studied for its potential to inhibit specific enzymes.
Protein Interaction: : It can be used to probe protein-ligand interactions in biological assays.
Medicine
Drug Design: : Its structure serves as a lead compound for developing new pharmaceuticals.
Therapeutic Applications:
Industry
Agricultural Chemicals: : Used as a precursor in the synthesis of agrochemicals.
Dyes and Pigments: : Its derivatives find applications in dye and pigment industries.
Mechanism of Action
1-(4-((6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione exerts its effects through interaction with specific molecular targets. These include enzymes, proteins, and receptors. The sulfonyl group enhances its binding affinity, while the pyrazolo[1,5-a]pyrazine moiety allows for specific interactions with active sites in proteins.
Comparison with Similar Compounds
Compared to other sulfonyl-containing heterocycles, 1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione exhibits unique properties:
Increased Stability: : Due to the pyrazolo[1,5-a]pyrazine ring.
Enhanced Reactivity: : The sulfonyl group facilitates a broader range of chemical reactions.
Similar Compounds
1-(4-Sulfonylphenyl)pyrrolidine-2,5-dione: : Similar but lacks the pyrazolo[1,5-a]pyrazine ring.
Pyrazolo[1,5-a]pyrazine Derivatives: : These compounds have similar ring structures but different functional groups.
This intricate compound bridges multiple fields, offering immense potential for scientific research and practical applications.
Properties
IUPAC Name |
1-[4-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonyl)phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c21-15-5-6-16(22)20(15)12-1-3-14(4-2-12)25(23,24)18-9-10-19-13(11-18)7-8-17-19/h1-4,7-8H,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVJBTRRZUHNSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN4C(=CC=N4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
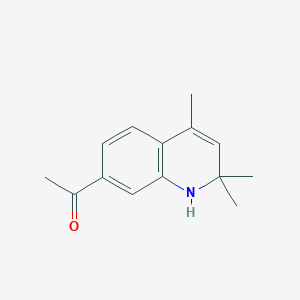
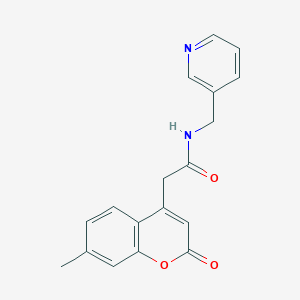
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2771532.png)
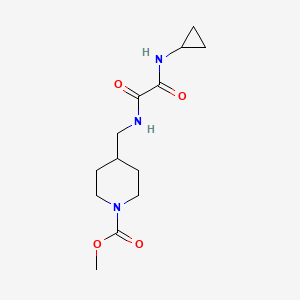
![Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2771535.png)
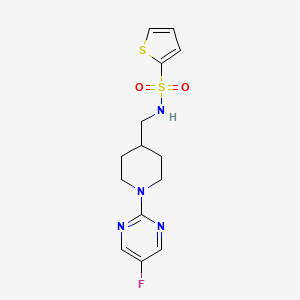
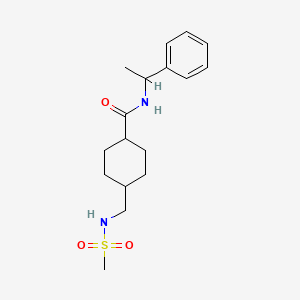

![9-cyclohexyl-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2771543.png)
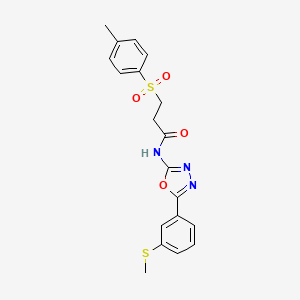
![2-fluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2771550.png)
![Methyl 3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-4-(propan-2-yloxy)benzoate](/img/structure/B2771551.png)
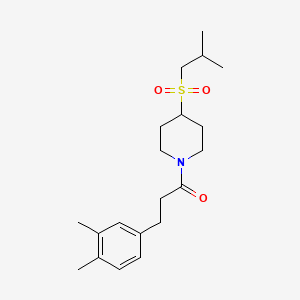
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,2,2-trifluoroacetamide](/img/structure/B2771553.png)
